N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Description
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S2/c1-6-23-15-10-8-7-9-14(15)19(25(5,21)22)13-16(20)18-11-12-24-17(2,3)4/h7-10H,6,11-13H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGIEBNTYSKFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tert-butylsulfanyl group: This can be achieved by reacting tert-butylthiol with an appropriate alkylating agent under basic conditions.
Introduction of the ethoxyphenyl group: This step involves the reaction of an ethoxyphenyl halide with a suitable nucleophile.
Formation of the glycinamide backbone: This is typically done through the reaction of glycine derivatives with the previously formed intermediates.
Final assembly: The final step involves coupling the intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Uniqueness
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
